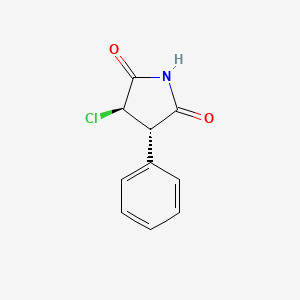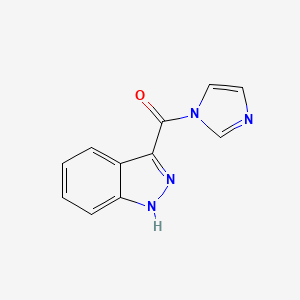
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammation response. Moreover, it disrupts the bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. It also exhibits low toxicity and good bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide in lab experiments include its potent activity against cancer cells, inflammation, and bacteria. It also exhibits low toxicity and good bioavailability. The limitations include the need for further studies to determine its efficacy in vivo and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide. These include the determination of its efficacy in vivo, its potential side effects, and its use in combination with other drugs. Moreover, there is a need to explore its potential use in the treatment of other diseases such as viral infections and neurological disorders.
Conclusion:
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. It exhibits potent anti-tumor activity, anti-inflammatory activity, and antibacterial activity. It also exhibits low toxicity and good bioavailability. Further studies are needed to determine its efficacy in vivo and its potential side effects.
Synthesemethoden
The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chlorophenyl isothiocyanate with 2-ethyl-4-methoxyaniline to form 2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl 4-methoxyaniline. This intermediate is then reacted with 4-ethoxybenzene sulfonyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines. Furthermore, it has been found to exhibit antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-2-25-17-7-9-18(10-8-17)27(23,24)21-12-11-16-13-26-19(22-16)14-3-5-15(20)6-4-14/h3-10,13,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEHLMIGDKHSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B2679220.png)
![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)

![[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2679223.png)
![2-(2,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679224.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B2679225.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2679229.png)
![Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate](/img/structure/B2679231.png)
![5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B2679232.png)
![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)
